(Man)5(glcnac)2Asn

Description

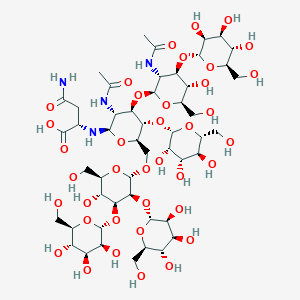

(Man)₅(GlcNAc)₂Asn, also known as Man₅GlcNAc₂Asn, is a high-mannose N-linked oligosaccharide critical in glycoprotein biosynthesis. It consists of five α-mannose residues linked to a chitobiose core (GlcNAc₂) attached to asparagine (Asn) via an N-glycosidic bond . This structure is formed in the Golgi apparatus through the trimming of larger precursor glycans (e.g., Man₉GlcNAc₂Asn) by α-mannosidases, which remove terminal α-1,2-mannose residues . Man₅GlcNAc₂Asn serves as a key intermediate in the conversion of high-mannose glycans to complex or hybrid glycans. Its branched structure (Manα1-6[Manα1-3]Manα1-6[Manα1-3]Manβ1-4GlcNAcβ1-4GlcNAc-Asn) makes it a substrate for glycosyltransferases like GlcNAc-transferase I, which initiates further glycan diversification .

Propriétés

IUPAC Name |

(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxymethyl]-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84N4O38/c1-11(61)52-22-40(90-45-23(53-12(2)62)39(28(68)18(8-59)82-45)89-47-35(75)31(71)25(65)15(5-56)84-47)38(88-46-34(74)30(70)24(64)14(4-55)83-46)20(81-43(22)54-13(44(78)79)3-21(51)63)10-80-50-42(92-49-37(77)33(73)27(67)17(7-58)86-49)41(29(69)19(9-60)87-50)91-48-36(76)32(72)26(66)16(6-57)85-48/h13-20,22-43,45-50,54-60,64-77H,3-10H2,1-2H3,(H2,51,63)(H,52,61)(H,53,62)(H,78,79)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,45-,46-,47+,48+,49+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVFIFRCJRIROQ-KDJOXRTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)O)COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84N4O38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192049 | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38784-68-8 | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038784688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Extraction from Ovalbumin

Man5GlcNAc₂Asn is commonly isolated from ovalbumin, a glycoprotein abundant in egg whites. The process begins with pronase digestion of ovalbumin to release glycosylated asparagine (Asn) residues, followed by gel filtration chromatography to separate oligosaccharide-Asn conjugates. The Man5GlcNAc₂Asn fraction is purified using ion-exchange chromatography and confirmed via nuclear magnetic resonance (NMR) spectroscopy. Structural validation relies on characteristic NMR signals, such as the anomeric protons of α-1,2- and α-1,3-linked mannose residues.

Purification from Soybean Agglutinin

Alternative sources include soybean agglutinin, which contains high-mannose glycans. After protein extraction and tryptic digestion, Man9GlcNAc₂Asn is isolated via lectin affinity chromatography. Enzymatic trimming with α-mannosidase selectively removes outer mannose residues, yielding Man5GlcNAc₂Asn. This method requires optimization of incubation times and enzyme concentrations to prevent over-trimming.

Chemical Synthesis and Conjugation

Maleimide Derivatization

Chemical modification of Man5GlcNAc₂Asn enables its conjugation to carrier proteins for immunological studies. In a representative protocol, Man5GlcNAc₂Asn (20 mg) is reacted with N-(β-maleimidopropyloxy)succinimide ester (BMPS, 26 mg) in phosphate buffer (pH 7.4) containing 20% acetonitrile. The reaction mixture is stirred at 23°C for 3 hours, followed by preparative HPLC purification using a Symmetry300™ C18 column eluted with 0.1% trifluoroacetic acid (TFA). The product, Man5GlcNAc₂Asn-maleimide, is confirmed via electrospray ionization mass spectrometry (ESI-MS), showing a calculated mass of 1501 Da and observed [M+2H]²⁺ peak at m/z 751.2.

Conjugation to Bovine Serum Albumin (BSA)

The maleimide derivative is conjugated to thiolated BSA (6 mg) in phosphate buffer (pH 7.2) with 5 mM EDTA. After 3 hours, the conjugate is purified via size-exclusion chromatography on Sephadex G-15, yielding Man5GlcNAc₂-BSA with 19% carbohydrate content by weight, as quantified by anthrone assay. This method ensures consistent antigen loading for glycan microarray applications.

Enzymatic Modification Techniques

GlcNAc-TI Catalyzed Synthesis

GlcNAc-TI transfers N-acetylglucosamine (GlcNAc) to the Man5GlcNAc₂Asn core. Cell extracts expressing recombinant GlcNAc-TI are incubated with UDP-[³H]GlcNAc and Man5GlcNAc₂Asn at pH 6.25. The radiolabeled product, [³H]GlcNAcMan5GlcNAc₂Asn, is purified using concanavalin A-Sepharose affinity chromatography. Kinetic analyses reveal a higher apparent Kₘ for human GlcNAc-TI (8-fold) compared to Chinese hamster ovary (CHO) enzymes, underscoring species-specific catalytic efficiencies.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a Symmetry300™ C18 column (5.0 μm, 4.6 × 250 mm) resolves Man5GlcNAc₂Asn derivatives at 40°C. Elution with 0.1% TFA at 1 mL/min yields a retention time (tₐ) of 5.5 minutes for Man5GlcNAc₂Asn-maleimide. Preparative HPLC scales this method using a 19 × 250 mm column at 12 mL/min.

Table 1: HPLC Parameters for Man5GlcNAc₂Asn Derivatives

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column Dimensions | 4.6 × 250 mm | 19 × 250 mm |

| Flow Rate | 1 mL/min | 12 mL/min |

| Eluent | 0.1% TFA | 0.1% TFA |

| Retention Time | 5.5 min | N/A |

Mass Spectrometry (MS)

ESI-MS analysis on a Waters Micromass ZQ-4000 confirms molecular weights. For Man5GlcNAc₂Asn-maleimide, the observed [M+2H]²⁺ ion (m/z 751.2) matches the calculated mass (1501 Da). Discrepancies >0.1 Da necessitate re-purification.

Applications in Glycobiology Research

Carbohydrate Microarrays

Man5GlcNAc₂-BSA conjugates are printed onto epoxy-coated slides using a Cartesian PIXSYS 5500C robot. Incubation with lectins or antibodies at 1 μg/mL in PBS reveals binding specificities via fluorescent signals (Cy5, PE, FITC). This platform identifies glycan-protein interactions critical for vaccine design.

Enzyme Inhibition Assays

Man5GlcNAc₂Asn serves as a substrate for endoglycosidases like Endo-Fsp. Inhibition assays measure IC₅₀ values of thiazoline analogs, guiding drug discovery for glycosylation disorders.

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

(Man)5(glcnac)2Asn undergoes various chemical reactions, including:

Oxidation: The mannose and N-acetylglucosamine units can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: The aldehyde groups formed during oxidation can be reduced back to their original hydroxyl forms.

Substitution: The hydroxyl groups on the mannose and N-acetylglucosamine units can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodic acid and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Hydroxyl groups.

Substitution: Various substituted glycan derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

- Glycosylation Studies

-

Vaccine Development

- (Man)5(GlcNAc)2Asn has been identified as a critical component in the design of vaccines targeting viral pathogens. Its ability to present specific glycoepitopes makes it valuable for eliciting immune responses against viruses such as HIV-1. Studies have shown that oligomannose structures can enhance the efficacy of vaccine candidates by improving their immunogenicity .

- Therapeutic Agents

- Microarray Analyses

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Glycosylation Studies | Model for studying enzymatic pathways of N-glycan biosynthesis | Insights into enzyme specificity and activity |

| Vaccine Development | Component for designing vaccines against viral pathogens | Enhanced immunogenicity observed |

| Therapeutic Agents | Targets mannose-binding lectins for infection treatment | Potential for broad-spectrum antiviral therapies |

| Microarray Analyses | Identification of glycoepitopes using carbohydrate microarrays | Discovery of novel interactions with antibodies |

Case Studies

- Glycan Engineering for Vaccines

-

Therapeutic Applications

- Research has shown that compounds containing this compound can inhibit the binding of certain pathogens to host cells by competing with natural ligands for mannose-binding receptors. This approach has been explored as a strategy for preventing infections by encapsulating the glycan within nanoparticles .

- Microarray Technology

Mécanisme D'action

The mechanism of action of (Man)5(glcnac)2Asn involves its interaction with specific receptors and proteins within cells. The glycan structure facilitates protein folding and stabilization by forming hydrogen bonds and van der Waals interactions with the protein backbone. Additionally, it plays a role in cell signaling by interacting with lectins and other carbohydrate-binding proteins, thereby influencing various cellular pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares (Man)₅(GlcNAc)₂Asn with structurally related N-linked glycans involved in glycan processing:

Key Differences in Substrate Specificity and Processing

Enzyme Preferences: GlcNAc-transferase I shows a strong preference for Man₅GlcNAc₂Asn (Km = 0.12–0.20 mM) over Man₃GlcNAc₂Asn due to the accessibility of the α1-3 mannose branch . α-Mannosidase II exclusively processes GlcNAcMan₅GlcNAc₂Asn to generate Man₃GlcNAc₂Asn, a prerequisite for GlcNAc-transferase II activity .

Hydrolysis Sensitivity :

- (Man)₄GlcNAc₂Asn (a trimmed Man₅ derivative) is hydrolyzed faster by endo-β-N-acetylglucosaminidase H than Man₅GlcNAc₂Asn, while (Man)₂GlcNAc₂Asn is hydrolyzed 10⁴-fold slower .

Downstream Modifications: Man₅GlcNAc₂Asn is fucosylated and xylosylated in plants, but only after GlcNAc addition . (GlcNAc)₂Man₃GlcNAc₂Asn cannot accept further GlcNAc residues in beans, indicating the absence of GlcNAc-transferase III/IV in some species .

Activité Biologique

(Man)5(GlcNAc)2Asn, a glycoprotein composed of five mannose units and two N-acetylglucosamine units linked to an asparagine residue, plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in research and medicine, supported by data tables and case studies.

Structure and Composition

The molecular formula of this compound is . The structure consists of:

- Five Mannose Units : Essential for protein folding and stability.

- Two N-Acetylglucosamine Units : Involved in cell signaling and recognition processes.

Glycosylation Processes

Glycosylation is crucial for the biological activity of this compound. This process affects protein folding, stability, and interactions with other biomolecules. The compound serves as a substrate for various glycosyltransferases, which modify its structure to influence its function.

- Enzymatic Modification : Studies have shown that this compound can be modified through enzymatic actions to transition from high-mannose to complex glycan structures. For instance, the enzyme MGAT1 facilitates the conversion to hybrid glycans, which are critical for further modifications by other glycosyltransferases .

- Cell Signaling : The presence of specific glycan structures on proteins influences cell signaling pathways, immune responses, and cellular recognition events. For example, the interaction of this compound with lectins highlights its role in mediating immune responses .

Role in Protein Folding and Stability

Research indicates that this compound is vital for the proper folding of glycoproteins. Its structure aids in stabilizing proteins during synthesis and transport within cells. Misfolded proteins can lead to diseases such as cystic fibrosis or certain types of cancer .

Immune Recognition

The compound's unique structure allows it to interact with immune cells, influencing their activation and response. The recognition by specific receptors can trigger immune pathways essential for pathogen defense .

Drug Delivery Systems

This compound has been investigated as a potential vehicle for targeted drug delivery. Its ability to bind specifically to certain receptors on cells can be exploited to enhance the efficacy of therapeutic agents.

Biomarker Identification

This glycan structure is being explored as a biomarker for various diseases, particularly cancers where glycosylation patterns are altered. Identifying these changes can aid in early diagnosis and treatment strategies.

Enzymatic Processing Study

A significant study involved the sequential enzymatic modification of this compound using various glycosyltransferases. This research demonstrated how different enzymes affect the rate and type of modifications on the glycan structure, revealing insights into glycoprotein processing in human cells .

| Enzyme | Modification Type | Rate of Modification |

|---|---|---|

| MGAT1 | High-mannose to Hybrid | Fast |

| MAN2A1 | Hybrid to Complex | Moderate |

| MGAT2 | Complex N-glycan | Slow |

Interaction with Lectins

Studies have shown that this compound interacts with specific lectins, facilitating cellular adhesion processes critical for immune responses. This interaction underscores its importance in modulating immune cell behavior .

Q & A

Q. What ethical considerations apply when studying (Man)₅(GlcNAc)₂Asn in human-derived samples?

- Methodological Answer : Secure IRB approval for clinical samples. Anonymize donor metadata and disclose storage conditions (e.g., -80°C vs. FFPE). For cell lines, verify authenticity via STR profiling and cite origin (e.g., ATCC) to avoid misidentification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.